molecular formula C9H12N2O4 B12004244 Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 5510-69-0

Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B12004244
CAS No.: 5510-69-0
M. Wt: 212.20 g/mol
InChI Key: SCFCVOANRYOSSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a diazo compound. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often require specific catalysts and solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These features make it valuable for specialized applications in research and industry .

Properties

CAS No.

5510-69-0

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C9H12N2O4/c1-14-8(12)10-6-3-4-7(5-6)11(10)9(13)15-2/h3-4,6-7H,5H2,1-2H3

InChI Key

SCFCVOANRYOSSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2CC(N1C(=O)OC)C=C2

Origin of Product

United States

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